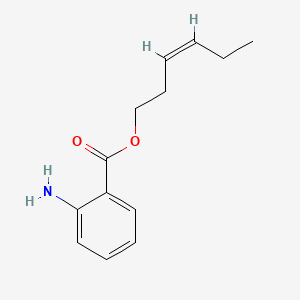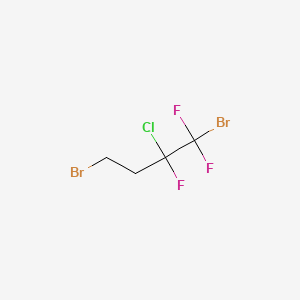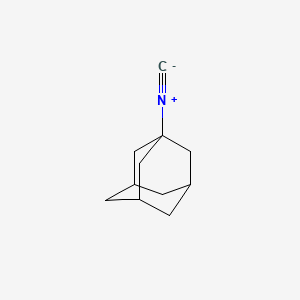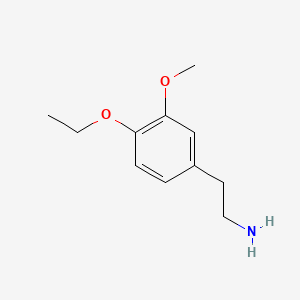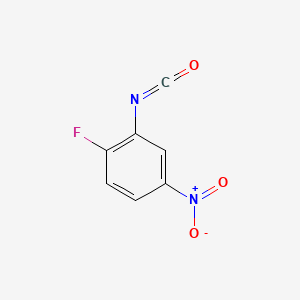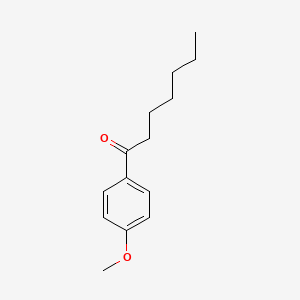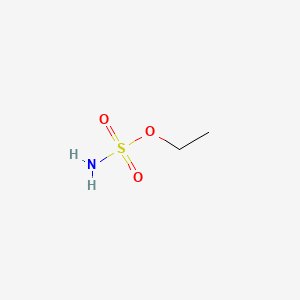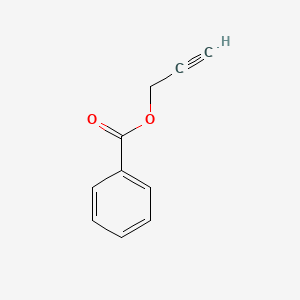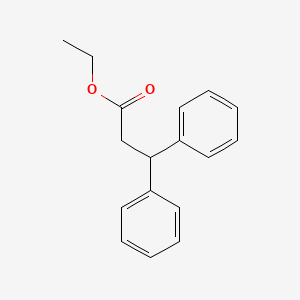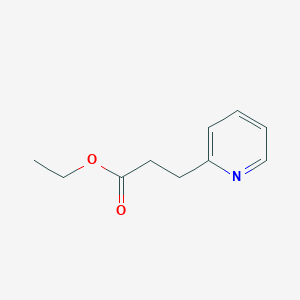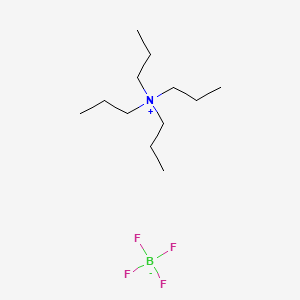
Tetrapropylammonium tetrafluoroborate
Overview
Description
Tetrapropylammonium tetrafluoroborate is a quaternary ammonium salt with the chemical formula ( \text{(CH}_3\text{CH}_2\text{CH}_2\text{)}_4\text{N} \text{(BF}_4\text{)} ). It is widely used in various fields, particularly in electrochemistry, due to its unique properties and stability .
Mechanism of Action
Target of Action
Tetrapropylammonium tetrafluoroborate is primarily used as a supporting electrolyte in various electrochemical processes . It plays a crucial role in the electrochemical hydrogenation of dimethylformamide (DMF) to trimethylamine (TMA) .
Mode of Action
As a supporting electrolyte, this compound facilitates the flow of current through the solution by providing a medium for the movement of ions from one electrode to another . This is essential for the electrochemical reactions to occur.
Biochemical Pathways
It is known to be involved in the electrochemical hydrogenation of dmf to tma . This process involves the reduction of DMF to TMA, which is facilitated by the presence of this compound as a supporting electrolyte.
Result of Action
The primary result of the action of this compound is the facilitation of electrochemical reactions. By providing a medium for the movement of ions, it allows for the efficient flow of current through the solution, enabling the electrochemical hydrogenation of DMF to TMA .
Biochemical Analysis
Biochemical Properties
Tetrapropylammonium tetrafluoroborate can be used as an electrolyte in the determination of phenolic compounds from grape seed extracts by capillary electrophoretic method . It also serves as a supporting electrolyte in the electrochemical hydrogenation of dimethylformamide (DMF) to trimethylamine (TMA)
Molecular Mechanism
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrapropylammonium tetrafluoroborate can be synthesized through the reaction of tetrapropylammonium bromide with boric acid and hydrogen fluoride. The reaction typically involves the following steps:
- Dissolution of tetrapropylammonium bromide in water.
- Addition of boric acid and hydrogen fluoride to the solution.
- Precipitation of this compound by cooling the reaction mixture .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for mixing and temperature control is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Tetrapropylammonium tetrafluoroborate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tetrafluoroborate anion acts as a leaving group.
Electrochemical Reactions: It is used as a supporting electrolyte in electrochemical reactions, such as the electrochemical hydrogenation of dimethylformamide to trimethylamine.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles like hydroxide ions or amines.
Electrochemical Reactions: Conditions typically involve the use of a suitable electrode material (e.g., copper or palladium) and an appropriate solvent.
Major Products:
Substitution Reactions: The major products depend on the nucleophile used. For example, with hydroxide ions, the product would be tetrapropylammonium hydroxide.
Electrochemical Reactions: The major product in the electrochemical hydrogenation of dimethylformamide is trimethylamine.
Scientific Research Applications
Tetrapropylammonium tetrafluoroborate has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Tetraethylammonium tetrafluoroborate
- Tetrabutylammonium tetrafluoroborate
- Tetramethylammonium tetrafluoroborate
- Tetrahexylammonium tetrafluoroborate
- Tetraoctylammonium tetrafluoroborate
Comparison: Tetrapropylammonium tetrafluoroborate is unique due to its specific alkyl chain length, which provides a balance between solubility and stability. Compared to tetraethylammonium tetrafluoroborate, it has longer alkyl chains, resulting in higher solubility in organic solvents. On the other hand, it is less bulky than tetrabutylammonium tetrafluoroborate, making it more suitable for certain electrochemical applications .
Properties
IUPAC Name |
tetrapropylazanium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28N.BF4/c1-5-9-13(10-6-2,11-7-3)12-8-4;2-1(3,4)5/h5-12H2,1-4H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADADJCUTHQJPCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCC[N+](CCC)(CCC)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28BF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60187462 | |
| Record name | Ammonium, tetrapropyl-, tetrafluoroborate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60187462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338-38-5 | |
| Record name | Tetrapropylammonium tetrafluoroborate(1-) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ammonium, tetrapropyl-, tetrafluoroborate(1-) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000338385 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetra-N-propylammonium tetrafluoroborate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103607 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ammonium, tetrapropyl-, tetrafluoroborate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60187462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrapropylammonium tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.833 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of Tetrapropylammonium Tetrafluoroborate?
A1: this compound is an ionic compound consisting of a tetrapropylammonium cation [(n-C3H7)4N]+ and a tetrafluoroborate anion [BF4]-. [] Its crystal structure at room temperature is non-centrosymmetric and belongs to the orthorhombic crystal system with the space group P212121. []
Q2: What unusual structural features were observed in this compound?
A2: Research revealed two interesting structural features of this compound. First, the tetrafluoroborate tetrahedra are arranged in an ordered fashion within the crystal lattice. [] This ordered arrangement was also confirmed through NMR studies. [] Second, the tetrapropylammonium cations exhibit partial disorder, meaning they can occupy two different orientations related by a mirror plane within the crystal. []
Q3: How does temperature affect the molecular motion within this compound?
A3: Studies utilizing proton and fluorine NMR have shown that this compound undergoes solid-solid phase transitions. [] In the low-temperature phase, the dominant motion is the reorientation of methyl groups (C3 reorientation) within the tetrapropylammonium cation. [] As the temperature rises, more complex cation motions emerge. [] In the high-temperature phase, the entire cation undergoes overall reorientation. [] Interestingly, isotropic reorientation of the tetrafluoroborate anion is observed in both temperature phases. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methoxy-[1,1'-biphenyl]-4-amine](/img/structure/B1584424.png)
